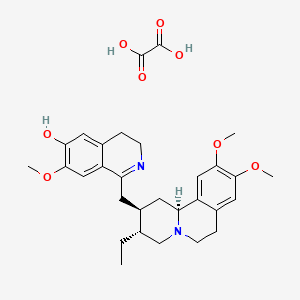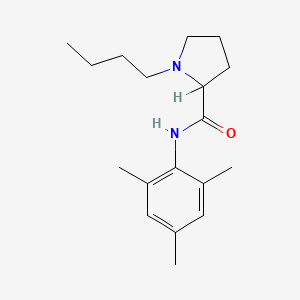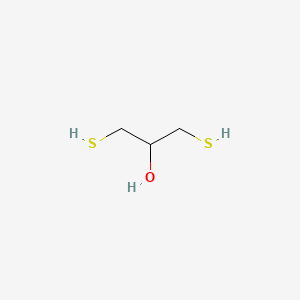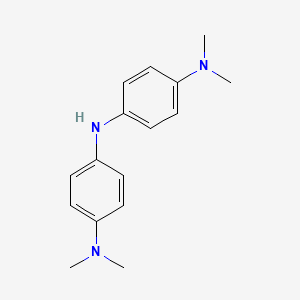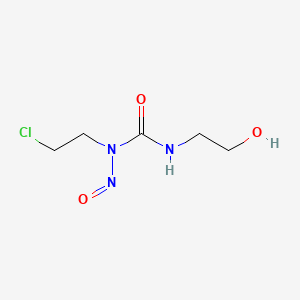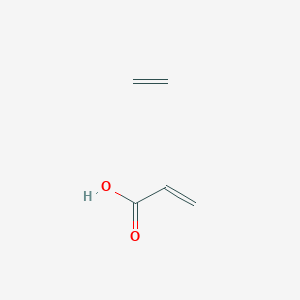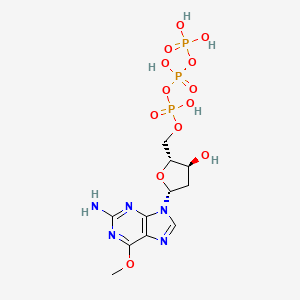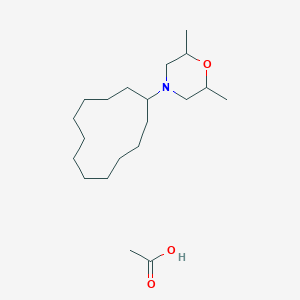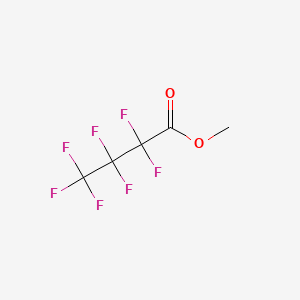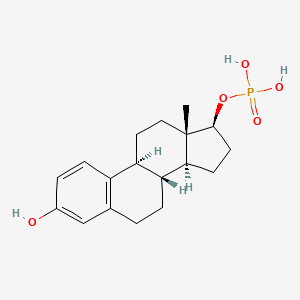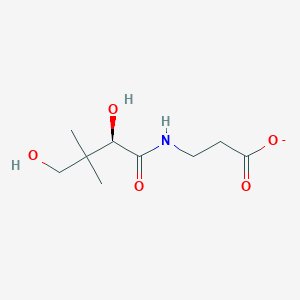
D-pantothenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-pantothenate is a pantothenate that is the conjugate base of (R)-pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-pantothenic acid.
Aplicaciones Científicas De Investigación
Microbial Production Enhancements
D-pantothenic acid (D-PA) has seen significant advancements in microbial production. Researchers have developed strategies to enhance D-PA production in Escherichia coli through genetic modification and fermentation process optimization, leading to increased yields and productivity, thus offering potential for industrial applications (Zou et al., 2021). Similar efforts have been made using Corynebacterium glutamicum, resulting in highly active pantothenate synthetase and improved D-PA productivity (Tigu et al., 2018).
Role in Myelin Homeostasis
D-PA, also known as vitamin B5, plays a key role in myelin homeostasis in the brain. Research shows it localizes in myelinated structures, suggesting its involvement in supporting myelin synthesis, and may warrant further investigation in neurodegenerative diseases (Ismail et al., 2019).
Analytical Determination in Products
D-PA is also a subject of analytical study. Techniques like differential pulse voltammetry have been used for its determination in cosmetic and pharmaceutical preparations, highlighting its widespread application and the need for efficient detection methods (Wang & Tseng, 2001).
Influence on Gut Microbiome and Immunity
D-PA's role extends to influencing the gut microbiome and immune system. A study suggests that vitamin D deficiency, leading to a lack of D-PA, may cause a "pro-inflammatory" state associated with diseases like atherosclerosis and autoimmunity (Gominak, 2016).
Potential as Antimicrobial Drug Target
Its precursor role in coenzyme A biosynthesis makes D-PA a potential antimicrobial drug target. Studies have explored how pantothenic acid and its analogues can inhibit the growth of various microorganisms, validating its utilization as a novel antimicrobial drug target (Spry et al., 2008).
Molecular Properties and Interactions
The molecular properties of D-PA, particularly its interactions with calcium ions, have been studied, revealing insights into its essential role in various biological functions (Corinti et al., 2021).
Effects on Hair Follicle Growth
D-PA is found to promote dermal papilla cell proliferation in hair follicles, potentially offering therapeutic avenues for conditions like alopecia (Wang et al., 2020).
Future Prospects in Microbial Production
The future prospects of microbial production of D-PA are promising, with ongoing research focusing on developing economical and environmentally friendly biological fermentation methods (Zhao et al., 2022).
Propiedades
Número CAS |
20938-62-9 |
|---|---|
Nombre del producto |
D-pantothenic acid |
Fórmula molecular |
C9H16NO5- |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1 |
Clave InChI |
GHOKWGTUZJEAQD-ZETCQYMHSA-M |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
Otros números CAS |
137-08-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



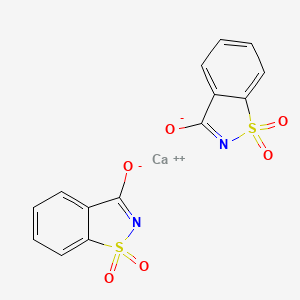
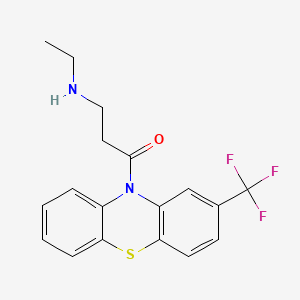
![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)
